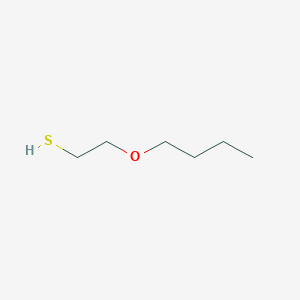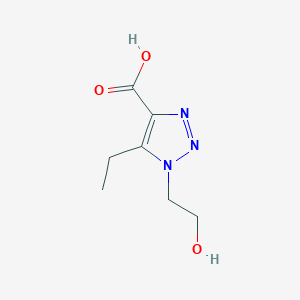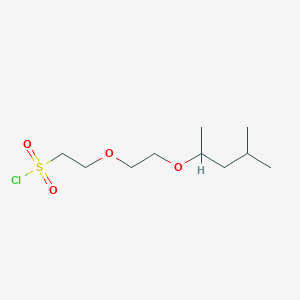![molecular formula C13H16OS B13524495 Cyclohexanone, 3-[(phenylmethyl)thio]- CAS No. 77670-21-4](/img/structure/B13524495.png)
Cyclohexanone, 3-[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylthio)cyclohexan-1-one is an organic compound with the molecular formula C13H16OS. It is a cyclohexanone derivative where a benzylthio group is attached to the third carbon of the cyclohexane ring.
Méthodes De Préparation
The synthesis of 3-(Benzylthio)cyclohexan-1-one typically involves the reaction of cyclohexanone with benzylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylthiol, followed by nucleophilic substitution on the cyclohexanone . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial production methods for this compound are not widely documented, but scalable synthesis routes would likely involve similar reaction mechanisms with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(Benzylthio)cyclohexan-1-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Applications De Recherche Scientifique
3-(Benzylthio)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure is similar to certain bioactive molecules, making it a candidate for drug development and pharmacological studies.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(Benzylthio)cyclohexan-1-one exerts its effects depends on the specific application. In medicinal chemistry, its activity may involve interactions with biological targets such as enzymes or receptors. The benzylthio group can participate in various binding interactions, while the cyclohexanone moiety can undergo metabolic transformations .
Comparaison Avec Des Composés Similaires
3-(Benzylthio)cyclohexan-1-one can be compared to other cyclohexanone derivatives and benzylthio compounds:
Cyclohexanone: The parent compound, cyclohexanone, lacks the benzylthio group and has different reactivity and applications.
Other Substituted Cyclohexanones: Compounds such as 3-(methylthio)cyclohexan-1-one or 3-(phenylthio)cyclohexan-1-one have similar structures but different substituents, affecting their reactivity and applications.
Propriétés
Numéro CAS |
77670-21-4 |
|---|---|
Formule moléculaire |
C13H16OS |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
3-benzylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
Clé InChI |
YYXFTEKRSDLAHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=O)C1)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)

![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)




![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)

![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)



